molecular formula C5H9NO4 B12296943 Methyliminodiacetic-d4 acid

Methyliminodiacetic-d4 acid

Cat. No.: B12296943
M. Wt: 151.15 g/mol
InChI Key: XWSGEVNYFYKXCP-RRVWJQJTSA-N
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Description

Methyliminodiacetic-d4 Acid (CAS 1219803-27-6) is a stable, isotopically labeled analogue of N-Methyliminodiacetic acid (MIDA) in which four hydrogen atoms have been replaced by deuterium, yielding the molecular formula C 5 H 5 D 4 NO 4 and a molecular weight of 151.15 g/mol . This compound serves as a critical internal standard for quantitative mass spectrometry (MS) due to its nearly identical chemical properties to the non-labeled form, coupled with a distinct mass difference that allows for precise analytical discrimination . Researchers employ it for the accurate quantification of its non-deuterated counterpart in complex biological and environmental samples, enabling advanced pharmacokinetic, metabolic profiling, and absorption, distribution, metabolism, and excretion (ADME) studies . Beyond its primary role in bioanalysis, this deuterated compound is valuable in mechanistic studies. The kinetic isotope effect conferred by the deuterium atoms can be utilized to investigate the pathways and rates of chemical reactions involving the MIDA scaffold . The parent compound, N-Methyliminodiacetic acid, is a well-known chelating agent for metal ions and is fundamentally important in organic synthesis as a protecting group for boronic acids, forming stable MIDA boronates that are integral to iterative cross-coupling reactions . This compound is offered for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO4

Molecular Weight

151.15 g/mol

IUPAC Name

2-[[carboxy(dideuterio)methyl]-methylamino]-2,2-dideuterioacetic acid

InChI

InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2

InChI Key

XWSGEVNYFYKXCP-RRVWJQJTSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)N(C)C([2H])([2H])C(=O)O

Canonical SMILES

CN(CC(=O)O)CC(=O)O

Origin of Product

United States

Synthesis and Isotopic Incorporation Methodologies of Methyliminodiacetic D4 Acid

Approaches for Targeted Deuterium (B1214612) Introduction into Iminodiacetic Acid Scaffolds

The introduction of deuterium into the iminodiacetic acid framework can be achieved through several strategic approaches. One common method involves the use of deuterated precursors in the synthesis. For instance, starting with a deuterated analogue of a key reactant can ensure the incorporation of deuterium at specific positions in the final molecule.

Another prevalent technique is H-D exchange, which takes advantage of the lability of certain protons in a molecule. In the context of iminodiacetic acid scaffolds, protons on the carbon atoms alpha to the carboxylic acid groups can be exchanged for deuterium under specific conditions, often catalyzed by an acid or a base in the presence of a deuterium source like deuterium oxide (D₂O). The efficiency of this exchange is influenced by factors such as temperature, pH, and the presence of a suitable catalyst.

Metal-catalyzed reactions also offer a powerful tool for deuterium incorporation. Transition metals like palladium, platinum, or rhodium can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source. This method can offer high selectivity for specific C-H bonds, depending on the catalyst and reaction conditions.

Advanced Synthetic Routes to Methyliminodiacetic-d4 Acid

A plausible and efficient synthetic route to this compound, with the chemical formula CH₃N(CD₂COOH)₂, involves a multi-step process starting from readily available materials.

One potential pathway begins with the deuteration of iminodiacetic acid. This can be accomplished through an acid- or base-catalyzed H-D exchange reaction in D₂O. The protons on the α-carbons to the carboxylic acids are acidic enough to be exchanged for deuterium under these conditions. Repeated cycles of this exchange can lead to high levels of deuterium incorporation, yielding iminodiacetic-d4 acid.

Following the synthesis of iminodiacetic-d4 acid, the final step is the N-methylation to produce this compound. The Eschweiler–Clarke reaction is a well-established method for the methylation of amines and can be adapted for this purpose. wikipedia.org This reaction typically utilizes formaldehyde (B43269) and formic acid. To maintain the isotopic labeling, non-deuterated formaldehyde and formic acid would be used to introduce the methyl group without affecting the deuterated methylene (B1212753) positions.

An alternative approach would be to start with a deuterated precursor for the iminodiacetic acid synthesis itself, such as a deuterated haloacetic acid derivative, and then proceed with the amination and subsequent N-methylation.

Mechanistic Considerations in Deuterium Incorporation Reactions

The mechanisms of deuterium incorporation are fundamental to achieving high isotopic purity. In acid-catalyzed H-D exchange, the carboxylic acid groups are protonated (or deuterated), and the enol form of the carboxylic acid is generated. The α-proton is then abstracted by a base (such as D₂O), and a deuterium is added to the enol, resulting in the deuterated product.

In base-catalyzed H-D exchange, a base abstracts the α-proton to form an enolate, which is then deuterated by D₂O. The equilibrium of these reactions can be shifted towards the deuterated product by using a large excess of the deuterium source.

Metal-catalyzed deuterium incorporation often involves the oxidative addition of a C-H bond to the metal center, followed by reductive elimination with a deuterium source, leading to the formation of a C-D bond. The selectivity of these reactions is often directed by the coordination of the substrate to the metal catalyst.

Isotopic Exchange and Functionalization Strategies

Functionalization strategies for deuterated iminodiacetic acid derivatives often mirror those of their non-deuterated counterparts. The carboxylic acid groups can be converted to esters, amides, or acid chlorides to facilitate further chemical modifications. The tertiary amine can also be a site for further reactions, although it is generally less reactive.

Purification and Spectroscopic Verification of Deuterated Analogs

The purification of this compound is typically achieved through recrystallization, which takes advantage of the compound's crystalline nature. The purity of the final product is critical for its intended applications.

Spectroscopic techniques are essential for verifying the structure and isotopic enrichment of the deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence or significant reduction of signals corresponding to the methylene protons, indicating successful deuteration. ¹³C NMR can show isotopic shifts for the deuterated carbons. ²H (Deuterium) NMR is a direct method to observe the presence and location of deuterium atoms in the molecule.

Mass Spectrometry (MS) : Mass spectrometry is a powerful tool to determine the molecular weight of the deuterated compound and to quantify the level of isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak that is four mass units higher than that of the non-deuterated compound.

The following table summarizes the expected spectroscopic data for this compound:

Spectroscopic TechniqueExpected Observations
¹H NMRAbsence or significant reduction of the singlet corresponding to the CH₂ protons. A singlet for the CH₃ protons will be present.
¹³C NMRSignals for the CD₂ carbons will be observed, potentially as triplets due to coupling with deuterium, and may show an isotopic shift compared to the non-deuterated compound.
²H NMRA resonance signal confirming the presence of deuterium at the methylene positions.
Mass SpectrometryA molecular ion peak at m/z corresponding to the mass of C₅H₅D₄NO₄.

Derivatization Techniques for Stable Isotope-Labeled Analogues

Stable isotope-labeled analogues like this compound can be further derivatized to create a variety of useful reagents. A particularly important application of MIDA is in the formation of MIDA boronates, which are stable, crystalline solids that are highly useful in Suzuki-Miyaura cross-coupling reactions. grillolabuc.com

This compound can be reacted with boronic acids to form the corresponding deuterated MIDA boronates. This derivatization protects the boronic acid and allows for its controlled release under specific reaction conditions. The presence of the deuterium label in the MIDA ligand can be useful for mechanistic studies of the cross-coupling reaction or as an internal standard in quantitative analyses of reactions involving MIDA boronates.

Advanced Spectroscopic Applications of Methyliminodiacetic D4 Acid in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The presence of deuterium (B1214612) in Methyliminodiacetic-d4 acid significantly influences its NMR spectroscopic properties, offering distinct advantages in signal clarity, structural characterization, and the study of reaction kinetics.

Enhancing Signal Clarity and Resolution through Deuterium Labeling

Deuterium (²H) possesses a nuclear spin of 1, unlike the spin of 1/2 for protium (B1232500) (¹H). This fundamental difference is exploited in ¹H NMR spectroscopy to enhance signal clarity. When this compound is used in a protonated solvent, the signals corresponding to the deuterated positions are absent in the ¹H NMR spectrum. This selective "disappearance" of signals simplifies complex spectra by reducing the number of proton resonances and eliminating potential overlaps, thereby aiding in the unambiguous assignment of the remaining proton signals. nih.govtexilajournal.com

Conversely, in ²H NMR spectroscopy, the deuterated positions give rise to distinct signals. While ²H NMR generally offers lower resolution compared to ¹H NMR, it is highly effective for confirming the success and specificity of deuteration. texilajournal.comnih.gov The chemical shift range in ²H NMR is similar to that in ¹H NMR, allowing for straightforward spectral comparison. nih.gov

Table 1: Comparison of Expected ¹H and ¹³C NMR Chemical Shifts for Methyliminodiacetic Acid and the Effect of Deuteration.
AtomExpected ¹H Chemical Shift (ppm) of MIDAExpected Effect on ¹H Spectrum of this compoundExpected ¹³C Chemical Shift (ppm) of MIDAExpected Effect on ¹³C Spectrum of this compound
-CH₃~2.8Unaffected~42Minor isotope shift (slight upfield shift)
-CH₂-~3.5Signal absent~57Signal multiplicity changes (e.g., triplet in proton-coupled spectrum) and experiences an isotope shift
-COOH~10-12Unaffected~172Minor isotope shift

Note: The chemical shifts are approximate and can vary depending on the solvent and pH.

Structural Characterization via Deuterium NMR and Multi-Nuclear Correlational Studies

Deuterium NMR spectroscopy is a valuable technique for the structural characterization of molecules like this compound, particularly in the solid state where it can provide information on molecular orientation and dynamics. texilajournal.com In solution, multi-nuclear and multi-dimensional NMR techniques are employed to gain detailed structural insights.

Two-dimensional (2D) NMR experiments, such as ²H-¹H correlation spectroscopy, can be used to establish correlations between deuterium and proton nuclei, aiding in the assignment of complex molecular structures. Furthermore, deuterium-decoupled ¹H-¹³C correlation spectra can definitively identify which protons are attached to which carbon atoms, and the absence of a cross-peak for a deuterated carbon in a standard ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment confirms the position of the deuterium label.

Kinetic NMR Spectroscopy for Reaction Rate Determination and Pathway Elucidation

The mass difference between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. pdx.edu This phenomenon is a powerful tool for elucidating reaction mechanisms. Kinetic NMR spectroscopy can be employed to monitor the progress of a reaction involving this compound over time, allowing for the determination of reaction rates.

By comparing the reaction rates of the deuterated and non-deuterated analogues of a reaction involving the C-H bonds of the acetate (B1210297) arms, researchers can determine the magnitude of the KIE. A significant KIE suggests that the C-H bond is broken or formed in the rate-determining step of the reaction, providing crucial evidence for the proposed reaction pathway.

Mass Spectrometry (MS) Applications

In mass spectrometry, the increased mass of this compound due to the four deuterium atoms makes it an invaluable tool for quantitative analysis and structural elucidation.

Isotope Dilution Mass Spectrometry for Precise Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying the amount of a substance in a sample. uni-muenchen.de In this technique, a known amount of an isotopically labeled internal standard, such as this compound, is added to the sample containing the non-labeled analyte (N-methyliminodiacetic acid). The deuterated standard is chemically identical to the analyte and therefore behaves similarly during sample preparation and analysis, correcting for any sample loss or variations in instrument response. texilajournal.comclearsynth.com

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy.

Table 2: Application of this compound in a Hypothetical Isotope Dilution Mass Spectrometry Experiment.
ParameterValue/Description
AnalyteN-Methyliminodiacetic acid (MIDA)
Internal StandardThis compound
Molecular Weight of Analyte (MIDA)147.13 g/mol
Molecular Weight of Internal Standard151.15 g/mol
Expected [M+H]⁺ of Analyte148.06
Expected [M+H]⁺ of Internal Standard152.08
Principle of QuantificationRatio of peak areas of m/z 148.06 to m/z 152.08
Typical PrecisionHigh (often <1% RSD)

Fragmentation Pattern Analysis for De Novo Structural Assignment

Mass spectrometry can also be used for the structural elucidation of unknown compounds through the analysis of their fragmentation patterns. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure.

For a carboxylic acid like this compound, common fragmentation pathways in mass spectrometry involve the loss of small neutral molecules or radicals. The presence of deuterium atoms will result in a predictable mass shift in the fragments containing the deuterated positions. For example, a fragment resulting from the loss of a carboxyl group (-COOH) would have a different mass than a fragment resulting from the loss of a deuterated carboxyl group (-COOD is not present, but cleavage of the C-C bond next to the carboxyl group is common).

By analyzing the mass spectrum of this compound and comparing it to its non-deuterated counterpart, the positions of the deuterium labels can be confirmed, and the fragmentation pathways can be more clearly understood. This is particularly useful for the de novo structural assignment of novel compounds where the fragmentation behavior is unknown.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound Compared to N-Methyliminodiacetic Acid.
Proposed FragmentationExpected m/z for N-Methyliminodiacetic AcidExpected m/z for this compoundMass Shift (Da)
[M-H₂O+H]⁺130.05134.074
[M-COOH+H]⁺102.06104.07 (loss of -CD₂COOH) or 106.08 (loss of -CH₂COOH)2 or 4
[CH₃N(CH₂)₂]⁺70.0674.084

Note: The fragmentation pathways and resulting m/z values are predictive and can be influenced by the ionization method used.

Unraveling Reaction Mechanisms and Intermediates via Isotopic Tracing

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) in this compound provides a powerful, non-invasive tool for elucidating complex chemical reaction mechanisms. This isotopic labeling enables researchers to track the fate of the molecule and probe the energetic landscape of a reaction pathway through the kinetic isotope effect (KIE). wikipedia.org

The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step of the mechanism. nih.gov By comparing the reaction rates and yields of processes involving this compound with its non-deuterated (protio) analogue, N-methyliminodiacetic acid, researchers can gain critical insights. A significant difference in reaction rates (a primary KIE) strongly suggests that the C-H bond at the deuterated position is broken during the slowest step of the reaction.

This methodology is particularly valuable in studies of transition-metal-catalyzed reactions where the MIDA (N-methyliminodiacetic acid) scaffold is used as a ligand. For instance, in the hydrolysis of MIDA boronates, kinetic isotope effects have been used to determine the sites of nucleophilic attack (e.g., by hydroxide) during the rate-limiting steps of the reaction, distinguishing between different proposed mechanisms. ljmu.ac.uk Similarly, this compound can be employed to:

Distinguish between proposed intermediates: The position of the deuterium label can help confirm or rule out the formation of certain transient species.

Clarify transition state geometries: Secondary KIEs, where the deuterated bond is not broken but is near the reaction center, can provide information about changes in hybridization at that center in the transition state. wikipedia.org

The experimental approach typically involves running parallel reactions with the deuterated and non-deuterated ligands under identical conditions and precisely measuring reaction kinetics, product distributions, and yields.

Methyliminodiacetic D4 Acid in Advanced Organic Synthesis Methodologies

Development and Strategic Utilization of Methyliminodiacetic-d4 Acid Boronates

N-methyliminodiacetic-d4 acid (MIDA-d4) boronates represent a significant advancement in organic synthesis, providing a robust platform for the controlled and iterative construction of complex small molecules. nih.govnih.gov These boronates are formed by the condensation of a boronic acid with N-methyliminodiacetic-d4 acid. The resulting MIDA-d4 boronate esters are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica (B1680970) gel chromatography. nih.govsigmaaldrich.combldpharm.com This stability is in stark contrast to many free boronic acids, which can be prone to decomposition and challenging to handle. sigmaaldrich.com The strategic utility of MIDA-d4 boronates lies in their ability to serve as a protecting group for the boronic acid functionality, allowing for its latent reactivity to be unmasked at a desired point in a synthetic sequence through a process of slow release under mild aqueous basic conditions. sigmaaldrich.comchem-station.com This controlled release of the boronic acid is crucial for facilitating complex transformations, such as iterative cross-coupling reactions. nih.govbldpharm.com

The development of MIDA boronates has been pivotal in enabling a building block-based approach to small molecule synthesis, analogous to the methods used for preparing peptides and oligonucleotides. nih.govnih.govgrillolabuc.com This strategy involves the iterative coupling of bifunctional building blocks, where one functionality is a halo group and the other is a MIDA-protected boronic acid. nih.govbldpharm.com This approach has been successfully applied to the synthesis of a wide array of natural products and other complex organic molecules. bldpharm.comgrillolabuc.com

Organoboronic acids are invaluable reagents in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. However, their utility can be limited by their instability and propensity to undergo side reactions such as protodeboronation and homocoupling. chem-station.com MIDA-d4 boronates provide an effective solution to these challenges by serving as a robust protecting group for the boronic acid moiety. sigmaaldrich.comrsc.orgnih.gov The trivalent N-methyliminodiacetic-d4 acid ligand coordinates to the boron center, changing its hybridization from sp² to sp³ and effectively shielding the empty p-orbital from unwanted reactions. sigmaaldrich.comchem-station.com

This protection strategy renders the boronic acid functionality inert to a wide range of synthetic conditions that would typically degrade free boronic acids. nih.govnih.gov Consequently, complex organic molecules bearing a MIDA-d4 boronate can undergo multiple synthetic transformations at other sites within the molecule without affecting the protected boronic acid. nih.govresearchgate.net The MIDA-d4 protecting group can then be readily removed under mild aqueous basic conditions to liberate the free boronic acid in situ for subsequent cross-coupling reactions. nih.govsigmaaldrich.com This "protect-transform-deprotect" strategy has significantly expanded the scope of boronic acid chemistry, enabling the synthesis of complex and highly functionalized molecules. nih.gov

The stability of MIDA boronates to silica gel chromatography is a particularly advantageous feature, as it allows for the facile purification of MIDA-protected building blocks at various stages of a synthesis. nih.govorgsyn.org This is a significant advantage over other boronic acid surrogates, such as trifluoroborate salts, which are often incompatible with chromatographic purification. nih.gov

Table 1: Comparison of Boronic Acid Protection Strategies

Protective GroupStabilityDeprotection ConditionsChromatography Compatibility
MIDA-d4 High (bench-stable, crystalline solids)Mild aqueous base (e.g., NaOH, NaHCO₃)Excellent
Pinacol Ester ModerateHarsh (e.g., strong acid/base, oxidative cleavage)Good
Trifluoroborate Salt HighRequires specific reagents (e.g., KHF₂)Poor

MIDA-d4 boronates are highly effective coupling partners in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comrsc.orgresearchgate.net The slow, controlled release of the boronic acid under aqueous basic conditions is key to the success of these reactions, as it maintains a low concentration of the reactive boronic acid in the reaction mixture, thereby minimizing side reactions. sigmaaldrich.comchem-station.com This feature is particularly beneficial when using unstable boronic acids, such as those derived from heteroaromatics or vinyl groups. sigmaaldrich.com

The use of MIDA-d4 boronates has expanded the scope of the Suzuki-Miyaura reaction to include challenging substrates, such as unactivated and sterically hindered aryl chlorides. sigmaaldrich.com The enhanced stability and controlled reactivity of MIDA-d4 boronates often lead to higher yields and cleaner reactions compared to the use of the corresponding free boronic acids. sigmaaldrich.com

The unique properties of MIDA-d4 boronates have enabled the development of iterative cross-coupling (ICC) strategies for the systematic assembly of complex molecules from simple, bifunctional building blocks. nih.govbldpharm.com In this approach, a molecule is constructed through a series of repeated deprotection and coupling steps, much like the solid-phase synthesis of peptides. grillolabuc.com This modular approach allows for the rapid generation of diverse molecular structures by simply changing the order or identity of the building blocks. nih.gov

The stability and chromatographic compatibility of MIDA boronates have been instrumental in the development of automated synthesis platforms for small molecules. nih.govgrillolabuc.comacs.org These platforms can perform the iterative deprotection and coupling cycles in a fully automated fashion, significantly accelerating the synthesis of complex targets. nih.govgrillolabuc.com A "catch-and-release" purification protocol, which leverages the unique affinity of MIDA boronates for silica gel, has been a key enabling technology for this automation. grillolabuc.comorgsyn.org

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.orgmit.edu MIDA-d4 boronates are excellent substrates for palladium-catalyzed C-C bond-forming reactions, particularly the Suzuki-Miyaura coupling. rsc.orgmit.edunih.gov The reaction typically involves the coupling of a MIDA-d4 boronate with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.org The choice of ligand for the palladium catalyst can be crucial for achieving high efficiency and selectivity. mit.edumit.edu

While the primary application of MIDA-d4 boronates has been in C-C bond formation, the development of new catalytic systems is expanding their utility to other types of bond formations. The inherent stability of the MIDA boronate group allows for its incorporation into molecules that can undergo subsequent transformations, including C-N bond-forming reactions at other positions.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions Utilizing MIDA Boronates

Reaction TypeCoupling PartnersCatalyst SystemBond Formed
Suzuki-Miyaura Aryl-MIDA boronate + Aryl halidePd(OAc)₂ / SPhosC(sp²)-C(sp²)
Suzuki-Miyaura Vinyl-MIDA boronate + Heteroaryl chloridePd₂ (dba)₃ / XPhosC(sp²)-C(sp²)
Suzuki-Miyaura Alkyl-MIDA boronate + Aryl bromidePd(OAc)₂ / RuPhosC(sp²)-C(sp³)

Achieving stereochemical and regiochemical control is a central challenge in organic synthesis. The use of MIDA boronates can contribute to achieving high levels of selectivity in certain transformations. For instance, in the synthesis of polyene natural products, the iterative cross-coupling of vinyl MIDA boronates proceeds with high stereoretention of the double bond geometry. nih.gov

Furthermore, the boron atom in MIDA boronates can influence the reactivity of adjacent functional groups. The "β-boron effect" has been observed to control the regioselectivity of electrophilic additions to internal alkynes bearing a propargylic MIDA boronate, leading to the formation of highly functionalized organoborons. nih.gov Theoretical calculations suggest that the MIDA boronate raises the energy of the highest occupied molecular orbital (HOMO) of the alkyne and influences the orbital coefficients, thereby directing the electrophilic attack to a specific position. nih.gov This type of stereoelectronic control opens up new avenues for the synthesis of complex and stereochemically defined molecules. nih.gov

Facilitation of Diverse Cross-Coupling Reactions

This compound as a Precursor for Chiral Auxiliaries and Reagents

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While N-methyliminodiacetic acid itself is achiral, chiral derivatives of MIDA have been developed to serve as powerful ligands for stereoselective synthesis. grillolabuc.com For example, a chiral version of MIDA derived from pinene has been used to achieve stereocontrolled entry into chiral, non-racemic α-boryl aldehydes. grillolabuc.comacs.org These chiral aldehydes are versatile intermediates for the synthesis of a wide range of C(sp³)-containing boronate building blocks that are otherwise difficult to access. grillolabuc.comacs.org

The use of these chiral MIDA-derived auxiliaries allows for the diastereoselective alkylation and aldol (B89426) reactions of the corresponding boronates. researchgate.net The chiral auxiliary can then be removed, yielding enantiomerically enriched products. wikipedia.orgresearchgate.net This strategy has been applied to the synthesis of chiral amines and other valuable chiral building blocks. wikipedia.org The development of chiral variants of MIDA expands the utility of the MIDA boronate platform to the asymmetric synthesis of complex molecules. grillolabuc.comacs.org

Contributions to the Synthesis of Complex Organic Molecules and Natural Product Analogs

While the direct incorporation of this compound (MIDA-d4) as a building block into the final structure of complex molecules is not its primary application, its role is critical in the context of advanced organic synthesis methodologies. Its contributions are primarily realized through its use as an isotopically labeled analog of N-methyliminodiacetic acid (MIDA), a pivotal reagent in modern chemistry. The MIDA ligand is renowned for its ability to form stable, crystalline, and manageable boronate esters ("MIDA boronates") from otherwise unstable boronic acids. nih.govsigmaaldrich.comsigmaaldrich.com This strategy has revolutionized the synthesis of complex molecules through iterative cross-coupling (ICC) reactions. rsc.orgbldpharm.comnih.gov

The function of this compound in this domain is therefore nuanced, focusing on analytical precision and the study of reaction mechanisms rather than direct synthesis. Its deuterated nature, providing a distinct mass signature, allows it to serve as an invaluable internal standard in mass spectrometry analyses. This ensures the accurate quantification of its non-labeled counterpart in complex reaction mixtures and biological matrices.

Furthermore, MIDA-d4 provides a powerful tool for mechanistic elucidation. In the sophisticated, multi-step syntheses of natural products, understanding the precise fate of each component is crucial for optimization. By substituting MIDA with MIDA-d4, researchers can trace the ligand's behavior throughout a reaction sequence, confirming its stability during coupling steps and its clean removal during deprotection.

The MIDA boronate platform has enabled the landmark syntheses of numerous complex natural products and their analogs. The stability of these reagents allows for the stepwise and controlled assembly of molecular fragments, a process that was previously fraught with challenges due to the instability of boronic acids. nih.govnih.gov For instance, the MIDA boronate strategy has been successfully applied to the total synthesis of molecules like (+)-crocacin C and the carotenoid all-trans-retinal. nih.govsigmaaldrich.com In these syntheses, MIDA boronates tolerate a wide array of reaction conditions, allowing for complex transformations on other parts of the molecule without disturbing the protected boronic acid moiety. nih.govresearchgate.net

The table below summarizes the comparative roles of standard MIDA and its deuterated analog, MIDA-d4, in the landscape of complex molecule synthesis.

FeatureN-Methyliminodiacetic Acid (MIDA)This compound (MIDA-d4)
Primary Role Boronic acid protecting group, enabling iterative cross-coupling. sigmaaldrich.comrsc.orgIsotopically labeled internal standard for quantitative analysis.
Key Application Forms stable, crystalline MIDA boronates for use in synthesis. bldpharm.comnih.govUsed in mass spectrometry to accurately measure MIDA concentrations.
Contribution Type Direct (reagent in the synthetic pathway). researchgate.netIndirect (analytical and mechanistic tool).
Example Function Protecting a boronic acid on a building block for the synthesis of (+)-crocacin C. sigmaaldrich.comQuantifying residual MIDA after a deprotection step in a reaction sequence.

The synthesis of complex natural product analogs often involves creating versions of the molecule with subtle changes to probe biological activity. One such advanced strategy involves isotopic labeling to study metabolic pathways. While not widely documented, MIDA-d4 could be envisioned as a precursor to deuterated MIDA boronates. These labeled building blocks could then be used in an iterative cross-coupling sequence to produce fully or partially deuterated natural product analogs. Such molecules are of immense value in pharmaceutical research for studying drug metabolism and potentially improving pharmacokinetic profiles by leveraging the kinetic isotope effect. nih.govnih.gov

Below is a table of selected complex molecules and natural product motifs synthesized using the MIDA boronate platform, where MIDA-d4 would serve as a critical analytical or mechanistic tool.

Target Molecule / MotifSynthetic StrategyRole of MIDA Boronate Platform
(+)-crocacin C Iterative Cross-Coupling sigmaaldrich.comEnabled the multi-step synthesis of a complex MIDA boronate building block that was previously inaccessible. nih.govsigmaaldrich.com
all-trans-retinal Iterative Cross-Coupling sigmaaldrich.comStabilized a polyenyl boronic acid, allowing for its participation in a key Suzuki-Miyaura coupling step. sigmaaldrich.comsigmaaldrich.com
Amphotericin B (polyene chain) Iterative Cross-Coupling nih.govProvided stable polyene building blocks for the systematic assembly of the complex macrocycle's backbone. sigmaaldrich.comnih.gov
2-Heterocyclic Motifs Slow-Release Cross-Coupling nih.govServed as a stable surrogate for notoriously unstable 2-pyridyl boronic acids, enabling their use in synthesis. nih.gov

Coordination Chemistry of Methyliminodiacetic D4 Acid

Ligand Design Principles and Chelation Properties of Methyliminodiacetic-d4 Acid

This compound is a tridentate ligand, featuring a central nitrogen atom and two carboxylate groups. This N(CH₂COOH)₂ structure enables it to form stable five-membered chelate rings with a metal ion. The design of this ligand is rooted in the well-established chelating ability of aminocarboxylic acids. The presence of the methyl group on the nitrogen atom, as opposed to the hydrogen in iminodiacetic acid, can subtly influence its electronic and steric properties, which in turn can affect the stability and structure of the resulting metal complexes.

The chelation properties of this compound are dictated by its ability to bind to a metal ion through the nitrogen atom and the two carboxylate oxygen atoms. This coordination mode effectively sequesters the metal ion, a property that is fundamental to its applications. The stability of the formed metal complexes is a critical aspect of its chelation properties. The stability constant, which quantifies the equilibrium of the complex formation, is influenced by factors such as the nature of the metal ion (charge, size, and electronic configuration) and the solution conditions (pH, temperature, and ionic strength). For instance, iminodiacetic acid is known to form strong complexes with a variety of metal ions. It is expected that this compound would exhibit similar strong binding affinities.

The primary difference between this compound and its non-deuterated analog lies in the isotopic substitution of hydrogen with deuterium (B1214612). This substitution does not significantly alter the electronic properties or the geometry of the ligand. Therefore, the fundamental chelation properties and the types of complexes formed are expected to be nearly identical to those of MIDA. The primary utility of the deuteration is in the characterization of these complexes, particularly using NMR spectroscopy, where the absence of proton signals from the acetate (B1210297) arms can simplify complex spectra and allow for clearer observation of other ligand or solvent signals.

Synthesis and Characterization of Metal-Methyliminodiacetic-d4 Acid Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of a soluble salt of the desired metal with the ligand in an appropriate solvent, often water or a mixed aqueous-organic medium. The reaction conditions, such as pH and temperature, are carefully controlled to promote the formation of the desired complex and to prevent the precipitation of metal hydroxides. The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios.

The general procedure for synthesizing these complexes can be outlined as follows:

Dissolving this compound in a suitable solvent and adjusting the pH to deprotonate the carboxylic acid groups, thereby activating its coordinating ability.

Adding a solution of the metal salt (e.g., chloride, nitrate, or sulfate) to the ligand solution.

Controlling the reaction conditions (temperature, stirring time) to allow for the formation of the complex.

Isolating the resulting solid complex by filtration, followed by washing and drying.

Characterization of the synthesized complexes is crucial to confirm their composition and structure. A variety of analytical techniques are employed for this purpose:

Elemental Analysis: To determine the empirical formula of the complex by quantifying the percentage of carbon, hydrogen, nitrogen, and the metal.

Infrared (IR) Spectroscopy: To identify the coordination of the carboxylate groups to the metal ion. A shift in the characteristic stretching frequencies of the C=O and C-O bonds of the carboxylate groups upon complexation provides evidence of coordination.

UV-Visible Spectroscopy: To study the electronic transitions in the metal ion upon complexation, which can provide information about the coordination environment and geometry of the complex.

Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and to identify the presence of coordinated or lattice water molecules.

Molar Conductivity Measurements: To determine whether the complex is an electrolyte or a non-electrolyte in solution, which helps in understanding its formulation. researchgate.net

These techniques, used in combination, provide a comprehensive characterization of the synthesized metal-Methyliminodiacetic-d4 acid complexes.

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in a coordination compound is essential for understanding its properties and reactivity. For metal complexes of this compound, both solid-state and solution-phase structural analysis techniques are employed.

For complexes of MIDA and related ligands, X-ray crystallography has revealed a variety of coordination modes and structures, including mononuclear, binuclear, and polynuclear species. The ligand can act as a tridentate, tetradentate, or even bridging ligand depending on the metal ion and the reaction conditions. It is anticipated that complexes of this compound would exhibit a similarly rich structural chemistry.

While X-ray crystallography provides a static picture of the structure in the solid state, it is often important to understand the structure and dynamics of complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The use of this compound is particularly advantageous here. The deuteration of the acetate arms simplifies the ¹H NMR spectrum by removing the signals from these protons, which can be beneficial for studying more complex systems or for observing subtle changes in the chemical shifts of other protons upon complexation.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and nuclear Overhauser effect spectroscopy (NOESY), can be used to establish connectivity between different atoms and to determine the solution-state conformation of the complexes. For paramagnetic metal complexes, where NMR signals can be broadened, Electron Paramagnetic Resonance (EPR) spectroscopy becomes a valuable tool. EPR provides information about the electronic structure and the coordination environment of the paramagnetic metal center.

Investigations into the Thermodynamics and Kinetics of Complex Formation

Understanding the thermodynamic stability and the kinetics of formation and dissociation of metal complexes is crucial for predicting their behavior in various applications.

The thermodynamics of complex formation are typically studied by determining the stability constants (K) of the complexes. These constants are a measure of the strength of the metal-ligand interaction. The change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction provides a complete thermodynamic profile. mdpi.com Potentiometric titration is a common method used to determine stability constants. By monitoring the pH of a solution containing the metal ion and the ligand as a function of added base, the formation constants can be calculated. Isothermal titration calorimetry (ITC) can be used to directly measure the enthalpy change upon complex formation.

The general trend in stability for MIDA complexes with divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is expected that this compound complexes would follow a similar trend.

The kinetics of complex formation describe the rates at which the complexes are formed and dissociate. These rates are important for applications where rapid sequestration or release of a metal ion is required. Techniques such as stopped-flow spectrophotometry can be used to monitor rapid reactions in solution. The isotopic labeling in this compound could potentially be used to study kinetic isotope effects, providing detailed insights into the reaction mechanism, although such effects are generally small for secondary substitutions like this.

Applications in Metal Ion Sequestration and Separation Research

The ability of this compound to form stable complexes with a wide range of metal ions makes it a valuable tool in research focused on metal ion sequestration and separation. While large-scale industrial applications might not be cost-effective for a deuterated compound, its use in a laboratory setting for developing and understanding separation processes is significant.

Chelating agents based on iminodiacetic acid have been immobilized on various solid supports, such as cellulose, silica (B1680970) gel, and polymer resins, to create materials for the selective removal of metal ions from aqueous solutions. nih.gov These materials can be used in chromatography for the separation of different metal ions based on the differences in the stability of their complexes with the immobilized ligand.

In research, this compound could be used as an internal standard in mass spectrometry-based assays for quantifying its non-deuterated counterpart or other similar chelating agents in environmental or biological samples. Furthermore, the deuterated ligand can be employed in mechanistic studies to trace the pathways of the ligand and its metal complexes in separation processes or in simulated environmental systems. The distinct mass of the deuterated ligand allows it to be easily distinguished from the naturally occurring isotopic abundances of the non-deuterated form.

Below is an interactive data table summarizing the expected properties and applications of this compound based on the known characteristics of MIDA and IDA.

PropertyDescriptionExpected Value/Behavior for this compound Complexes
Ligand Type Classification based on the number of donor atoms.Tridentate (N, O, O)
Chelate Ring Size The number of atoms in the ring formed by the ligand and metal.Forms stable 5-membered rings.
Coordination Geometry The spatial arrangement of the ligands around the central metal ion.Varies with metal ion; commonly octahedral for transition metals.
Stability Trend The relative stability of complexes with different divalent metal ions.Expected to follow the Irving-Williams series.
Primary Application Main area of use in a research context.Mechanistic studies, analytical standard, tracer in separation science.

Isotopic Tracing in Biochemical and Environmental Pathway Elucidation

Application in Metabolic Flux Analysis within Biological Systems

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.govucdavis.edu The introduction of a stable isotope-labeled substrate allows researchers to trace the path of the isotope through various metabolic pathways. medchemexpress.comfrontiersin.orgnih.gov

Tracking Carbon, Nitrogen, and Deuterium (B1214612) Flow through Biosynthetic and Biodegradation Pathways

In a typical MFA study, an organism or cell culture is supplied with a nutrient source labeled with a stable isotope (e.g., ¹³C-glucose or ¹⁵N-ammonia). As the organism metabolizes the nutrient, the isotope is incorporated into various intermediates and final products. By measuring the isotopic enrichment in these downstream molecules, researchers can deduce the flow of atoms and thereby quantify the activity of different pathways. nih.gov

A compound like Methyliminodiacetic-d4 acid could theoretically be used as a tracer to study pathways involving its metabolism or transport. The four deuterium atoms on the methyl group would serve as a distinct isotopic signature. If an organism were capable of metabolizing this compound, the deuterated methyl group could be tracked as it is transferred to other molecules, providing insight into specific biochemical transformations. However, no specific studies demonstrating this for this compound have been documented.

Elucidation of Enzyme Mechanisms and Substrate Specificity

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). scispace.comresearchgate.net This effect is particularly pronounced when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. By comparing the reaction rates of a deuterated and non-deuterated substrate, researchers can gain insights into the mechanism of an enzyme-catalyzed reaction. scispace.comnih.govmdpi.com

For instance, if an enzyme's function involves the cleavage of a C-H bond on the methyl group of Methyliminodiacetic acid, the use of this compound would be expected to slow down the reaction. mdpi.comrsc.orgnih.gov Observing a significant KIE would provide strong evidence for this mechanistic step. Such studies are crucial for understanding how enzymes function and for designing specific inhibitors. mdpi.com Again, while this is a standard technique, its application to this compound has not been specifically reported in the literature.

Environmental Fate Studies of Deuterated Analogs

Understanding the environmental fate of chemical compounds is critical for assessing their potential impact. Deuterated analogs are valuable tools in these studies, helping to trace the degradation and movement of pollutants in the environment. zeochem.comzeochem.com

Investigation of Abiotic and Biotic Degradation Pathways in Environmental Matrices

To study the degradation of a compound in soil or water, a known amount of its deuterated analog can be introduced into the environmental matrix. acs.org The distinct mass of the deuterated compound allows it to be accurately traced over time, even in the presence of the pre-existing non-labeled compound. synmr.in

Researchers can monitor the disappearance of the parent deuterated compound and the appearance of its degradation products. By identifying these products using mass spectrometry, the specific chemical or biological reactions that constitute the degradation pathway can be elucidated. For example, studies could be designed to determine if the methyl group of this compound is oxidized or cleaved by microorganisms in soil.

Understanding Transport and Distribution Mechanisms in Environmental Compartments

Deuterated compounds can be used as tracers to study how chemicals move through different environmental compartments, such as from water to sediment or their uptake by organisms. zeochem.comzeochem.com By applying this compound to a model ecosystem, its concentration could be monitored in different phases over time. This would provide data on its partitioning behavior, mobility, and potential for bioaccumulation. These studies are essential for predicting the environmental exposure and risk associated with a chemical.

While the methodologies described are robust and widely used for a variety of compounds, the scientific community has not yet published research applying them specifically to this compound. Therefore, the detailed biochemical and environmental pathways of this particular compound remain to be elucidated.

Theoretical and Computational Investigations of Methyliminodiacetic D4 Acid

Quantum Chemical Studies on Electronic Structure, Reactivity, and Isotopic Effects

A primary focus of such research would be the analysis of isotopic effects on the compound's reactivity. The substitution of protium (B1232500) with the heavier deuterium (B1214612) isotope leads to a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. researchgate.net This difference can manifest as a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. arizona.edu Computational models could predict the magnitude of this effect in reactions involving Methyliminodiacetic-d4 acid. For instance, in a hypothetical reaction where a C-D bond is broken in the rate-determining step, quantum chemical calculations could model the transition state and calculate the vibrational frequencies of both the deuterated and non-deuterated species to estimate the KIE.

Furthermore, these theoretical studies could investigate the impact of deuteration on the acidity of the carboxylic acid groups. Isotopic substitution can subtly alter the acid dissociation constant (pKa). nih.govumn.edu Computational methods can be employed to calculate the free energy change of deprotonation for both Methyliminodiacetic acid and its d4 analogue, thereby predicting the difference in their pKa values. nih.govmdpi.com

Molecular Dynamics Simulations of this compound Interactions with Solvents and Biomolecules

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior of this compound in various environments at the atomic level. mdpi.com While specific MD studies on this deuterated compound are not documented in the available literature, the methodology would be invaluable for understanding its interactions.

In a solvent such as water, MD simulations could reveal how the deuteration of the acetate (B1210297) groups affects the solvation shell structure and dynamics. The difference in mass and vibrational frequencies between C-H and C-D bonds can lead to subtle changes in intermolecular interactions, such as hydrogen bonding with surrounding water molecules. acs.org Simulations could quantify these differences by analyzing radial distribution functions and the residence time of water molecules in the vicinity of the carboxylic acid groups.

The interaction of this compound with biomolecules, such as proteins, is another area where MD simulations would provide significant insights. For instance, if the non-deuterated compound is known to bind to a specific protein, MD simulations could be used to compare the binding affinity and dynamics of the deuterated analogue. These simulations can elucidate how the subtle changes in molecular properties due to deuteration affect the stability of the protein-ligand complex and the conformational changes in the protein upon binding.

Computational Modeling of Reaction Mechanisms and Transition States Involving Deuterium

Computational modeling is a crucial tool for elucidating the detailed mechanisms of chemical reactions and characterizing the structure of transition states. mit.edu For reactions involving this compound, these models would specifically focus on the role of the deuterium atoms.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathway from reactants to products, passing through one or more transition states. For a reaction involving the cleavage of a C-D bond, the calculated energy barrier of the transition state for the deuterated compound would be expected to be slightly higher than for the non-deuterated version, leading to a slower reaction rate, which is consistent with the kinetic isotope effect. nih.gov

These computational models can also provide detailed geometric and electronic information about the transition state. This includes bond lengths, bond angles, and charge distributions, offering a deeper understanding of how the reaction proceeds at a molecular level. For instance, in a proton transfer reaction from one of the carboxylic acid groups, computational modeling could visualize the transition state where the proton (or deuteron) is partially bonded to both the donor and acceptor atoms. Comparing the transition state structures of the deuterated and non-deuterated species can reveal subtle differences that contribute to the observed isotopic effects.

Future Perspectives and Emerging Research Directions for Methyliminodiacetic D4 Acid

Integration with Advanced High-Throughput Analytical Platforms

The use of stable isotope-labeled compounds, such as Methyliminodiacetic-d4 acid, is critical for enhancing the precision and throughput of advanced analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In high-throughput screening (HTS) and bioanalysis, deuterated molecules serve as ideal internal standards. aptochem.comclearsynth.com When quantifying a target analyte, an internal standard is added to samples to control for variability in extraction, injection volume, and ionization efficiency. aptochem.com MIDA-d4, being chemically identical to its non-deuterated counterpart, co-elutes during chromatography and exhibits the same extraction recovery and ionization response. aptochem.com However, its increased mass allows it to be distinguished by a mass spectrometer. This property is crucial for robust, high-throughput bioanalytical methods, as it reduces assay variability and increases the speed and reliability of quantitative analysis. aptochem.comnih.govresearchgate.net The use of stable isotope-labeled internal standards like MIDA-d4 compensates for matrix effects—interference from other compounds in a complex sample—which is a common challenge that can lead to erroneous results. nih.govresearchgate.net By minimizing such analytical variations, deuterated standards improve the precision of measurements and support the demand for rapid data generation in fields like pharmaceutical development and metabolomics. texilajournal.commusechem.comwaters.com

Future integration will likely see automated platforms that streamline the entire analytical workflow, from sample preparation and injection to data processing and reporting, with deuterated standards like MIDA-d4 at the core of ensuring data integrity. waters.com

Table 1: Comparison of Internal Standards in High-Throughput Analysis

FeatureStandard Analog IS (e.g., Desmethoxyrapamycin)Deuterated IS (e.g., MIDA-d4)
Chromatographic Behavior Similar, but may not co-elute perfectlyCo-elutes with the analyte
Ionization Response Can differ from the analyte, susceptible to matrix effectsNearly identical to the analyte, compensates for matrix effects texilajournal.com
Assay Precision (CV%) Higher variability (e.g., 7.6%-9.7%) nih.govresearchgate.netLower variability (e.g., 2.7%-5.7%) nih.govresearchgate.net
Overall Robustness Less robust in complex matricesMore robust and reliable for high-throughput screening aptochem.com

Potential Applications in Novel Materials Science and Catalysis Research

The parent compound, N-Methyliminodiacetic acid (MIDA), and its derivatives are already recognized for their utility in organic synthesis and materials science. acs.orgwikipedia.org The unique properties of the deuterated analogue, MIDA-d4, open new avenues for research in these fields.

In materials science, iminodiacetic acid and its functionalized derivatives are used as ligands to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.orggrafiati.comnih.gov These materials have applications in gas storage, separation, and catalysis. researchgate.net The incorporation of deuterated ligands like MIDA-d4 could be used to probe reaction mechanisms at the metal centers of these frameworks. Furthermore, the substitution of hydrogen with deuterium (B1214612) can alter the vibrational frequencies of bonds, which may subtly influence the structural dynamics and stability of the resulting materials. researchgate.net

In catalysis, deuterium labeling is a powerful tool for elucidating reaction mechanisms through the study of the kinetic isotope effect (KIE). wikipedia.org The KIE is the change in reaction rate that occurs when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By synthesizing catalysts or substrates containing MIDA-d4, researchers can determine whether the cleavage of a specific C-H bond is the rate-determining step of a reaction. nih.govresearchgate.net If a significant KIE is observed when a C-H bond is replaced by a C-D bond, it provides strong evidence that this bond-breaking event is crucial to the reaction's speed. nih.govacs.org This information is invaluable for designing more efficient catalysts and understanding complex reaction pathways in organometallic chemistry. researchgate.net The heavier deuterium atom can also lead to an inverse KIE, where the deuterated compound reacts faster, providing further mechanistic insights, particularly in reactions involving pre-equilibrium steps. chem-station.com

Table 2: Potential Research Applications of MIDA-d4 in Materials and Catalysis

Research AreaApplication of MIDA-d4Potential Insight Gained
Metal-Organic Frameworks (MOFs) Use as a deuterated ligand in MOF synthesis.Understanding ligand-metal interactions and framework dynamics through techniques like solid-state NMR and neutron scattering.
Coordination Polymers Incorporation into polymer backbones.Probing structural stability and vibrational modes. rsc.orgresearchgate.net
Homogeneous Catalysis As a ligand for metal catalysts or as a deuterated substrate.Elucidation of reaction mechanisms via Kinetic Isotope Effect (KIE) studies. wikipedia.orgnih.gov
Surface Chemistry Modifying surfaces to study adsorption and reaction mechanisms.Investigating the role of specific C-H bonds in surface-catalyzed reactions.

Innovations in Deuterium Labeling Strategies for Expanded Research Utility

The expanding utility of compounds like this compound is intrinsically linked to advancements in deuterium labeling methodologies. researchgate.net Traditional methods for introducing deuterium often require multi-step syntheses. However, modern strategies are focusing on more efficient, selective, and late-stage deuteration techniques. doi.orgacs.org

Recent developments include methods that allow for direct hydrogen isotope exchange (HIE), where C-H bonds in an existing molecule are directly converted to C-D bonds. musechem.comresearchgate.net This approach, often facilitated by transition metal catalysts (e.g., iridium, ruthenium), avoids the need for lengthy de novo synthesis. musechem.com Such late-stage functionalization is particularly valuable for complex molecules. acs.org

Photochemical methods are also emerging as a green and efficient way to achieve deuteration under mild conditions. rsc.org These techniques use light to promote the incorporation of deuterium, offering an alternative to traditional acid/base or metal-catalyzed reactions. rsc.org

Innovations in site-selective labeling are also critical. The ability to precisely place deuterium atoms at specific positions within a molecule allows for more detailed mechanistic studies and the fine-tuning of a compound's metabolic properties. doi.org As these labeling strategies become more sophisticated and accessible, the synthesis of specifically labeled variants of MIDA and other important chemical tools will become more straightforward, broadening their applicability. For instance, creating MIDA with deuterium at different positions could help distinguish between various C-H activation pathways in a catalytic cycle. The continued development of these innovative labeling methods will undoubtedly expand the research utility of this compound and other deuterated molecules in the future. researchgate.netdoi.org

Q & A

Basic Research Questions

Q. How can researchers determine the purity and isotopic enrichment of Methyliminodiacetic-d4 acid in synthetic applications?

  • Methodology : Use deuterium NMR spectroscopy to quantify isotopic enrichment (98 atom % D) and confirm chemical purity (>97%) . Couple with mass spectrometry (MS) to detect impurities or incomplete deuteration. For validation, cross-reference with certified standards (e.g., ISO/IEC 17043-certified materials) to ensure analytical accuracy .

Q. What are the optimal storage conditions for this compound to maintain stability during long-term experiments?

  • Methodology : Store in airtight, moisture-free containers at room temperature (20–25°C), avoiding heat and humidity. Stability under recommended conditions is confirmed by chemical inertness studies . Monitor degradation using HPLC or FTIR to detect hydrolytic byproducts (e.g., non-deuterated analogs) over time .

Q. How does this compound function as a ligand in transition-metal-catalyzed reactions, such as Suzuki-Miyaura couplings?

  • Methodology : The N-methyliminodiacetic acid (MIDA) scaffold stabilizes boronate esters, enabling controlled release of boronic acids during coupling. Design experiments using kinetic profiling (e.g., variable-temperature NMR) to observe ligand-metal interactions . Compare reaction yields and selectivity with non-deuterated analogs to assess isotopic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Use fume hoods and respiratory protection to minimize inhalation risks. Pair with chemical-resistant gloves (e.g., nitrile) and safety goggles. Adhere to exposure limits set by regional regulatory bodies (e.g., OSHA). Conduct toxicity screenings using in vitro assays (e.g., cell viability tests) due to limited acute toxicity data .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for reactions involving this compound, such as oxidation by cerium(IV) in acidic media?

  • Methodology : Perform stopped-flow UV-Vis spectroscopy to track intermediate species (e.g., Ce(IV)-MIDA complexes) under varying pH and ionic strengths. Compare deuterated vs. non-deuterated systems to isolate isotopic effects on reaction rates . Use multivariate regression to model competing pathways (e.g., sulfate coordination vs. ligand displacement) .

Q. What experimental strategies can elucidate the impact of deuteration on the acid-base properties and coordination behavior of this compound?

  • Methodology : Conduct potentiometric titrations in D₂O to measure pD-dependent speciation. Pair with EXAFS spectroscopy to analyze metal-ligand bond distances in deuterated complexes (e.g., Cu²⁺ or Ce⁴⁺). Contrast with non-deuterated analogs to quantify isotopic shifts in stability constants .

Q. How can this compound be integrated into iterative synthesis platforms for constructing sequence-defined polymers?

  • Methodology : Utilize MIDA-boronate chemistry for stepwise monomer addition. Monitor coupling efficiency via MALDI-TOF MS and GPC to track polymer chain growth. Optimize deprotection conditions (e.g., pH-triggered hydrolysis) to minimize side reactions in deuterated systems .

Q. What mechanistic insights can EPR spectroscopy provide regarding radical intermediates formed during γ-irradiation of this compound?

  • Methodology : Irradiate solid samples under controlled atmospheres (e.g., N₂ or O₂) and analyze radical species using X-band EPR . Assign hyperfine splitting patterns (e.g., α-proton coupling at 1.23 mT) to identify deuterium’s role in stabilizing radical intermediates . Simulate spectra with spin-Hamiltonian models to validate assignments .

Q. How should researchers statistically analyze variance in experimental data when studying isotopic effects in this compound-based systems?

  • Methodology : Apply ANOVA or multivariate analysis to datasets comparing deuterated vs. non-deuterated analogs. Use error propagation models to account for instrumental uncertainties (e.g., NMR integration errors). Report confidence intervals for kinetic parameters (e.g., kobs) to highlight significance of isotopic substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.